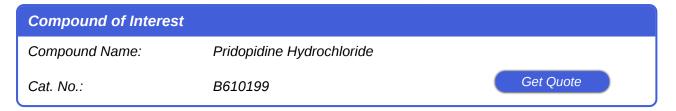


# Pridopidine's Profile in Patients Without Antidopaminergic Medications: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

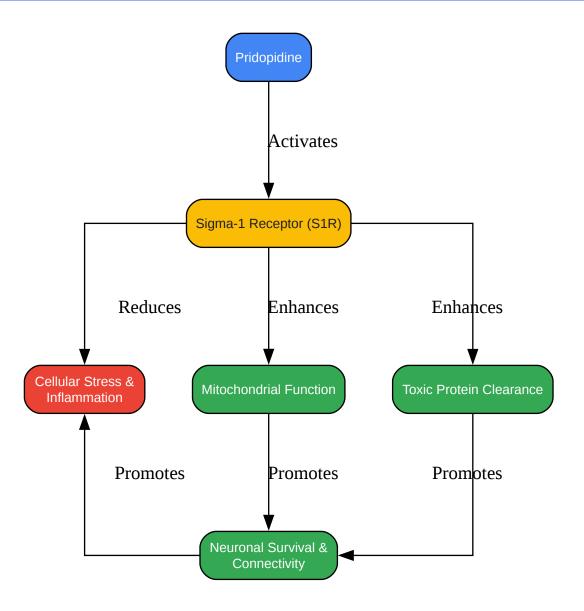
### **Abstract**

Pridopidine is an investigational, orally administered small molecule that acts as a selective Sigma-1 receptor (S1R) agonist.[1] Its unique mechanism of action, distinct from traditional antidopaminergic pathways, has garnered significant interest for its potential neuroprotective effects. This guide provides a comparative analysis of pridopidine's efficacy, safety, and underlying mechanisms in patients not concurrently taking antidopaminergic medications, with a focus on data from clinical trials in Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).

# Mechanism of Action: The Sigma-1 Receptor Pathway

Pridopidine's primary target is the Sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that regulates key cellular processes impaired in neurodegenerative diseases.[1][2] Activation of the S1R by pridopidine is thought to confer neuroprotective effects by enhancing mitochondrial function, reducing cellular stress and inflammation, and promoting the clearance of toxic proteins.[1][3] This mechanism is believed to prevent neuronal cell death and strengthen neuronal connections.[1] In preclinical HD models, pridopidine has been shown to rescue mitochondrial function.[2][4]





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Figure 1: Pridopidine's Signaling Pathway. This diagram illustrates how pridopidine activates the Sigma-1 receptor, leading to downstream effects that are thought to be neuroprotective.

### **Comparative Efficacy in Clinical Trials**

The efficacy of pridopidine has been evaluated in several clinical trials, with a particular focus on patient populations not taking antidopaminergic medications.

### **Huntington's Disease (HD)**

The Phase 3 PROOF-HD study evaluated the efficacy and safety of pridopidine (45 mg twice daily) in patients with HD.[5][6] While the trial did not meet its primary endpoint of change in the



Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) in the overall population, prespecified analyses of participants not taking antidopaminergic medications (ADMs) revealed significant benefits.[5][6][7]

Table 1: Key Efficacy Results from the PROOF-HD Trial in Patients Not Taking ADMs

Endpoint	Timepoint	Pridopidine vs. Placebo (Change from Baseline)	p-value
Composite UHDRS (cUHDRS)	Week 52	Δ0.43	0.04[5]
Stroop Word Reading (SWR)	Week 52	Δ4.22	0.02[5]
Q-Motor Finger Tapping (IOI)	Week 52	Δ-22.84	0.04[5]

Long-term data from the PROOF-HD trial and its open-label extension have suggested that pridopidine continues to slow disease progression for up to two years in patients not taking ADMs.[6] A new Phase 3 trial to confirm these findings is expected to begin in the first half of 2026.[6]

### **Amyotrophic Lateral Sclerosis (ALS)**

Pridopidine was also investigated in the HEALEY ALS Platform Trial.[8][9] The study did not meet its primary endpoint, which was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score at 24 weeks in the overall study population.[9][10] However, post-hoc analyses suggested potential benefits in certain subgroups.

Table 2: Subgroup Analyses from the HEALEY ALS Platform Trial



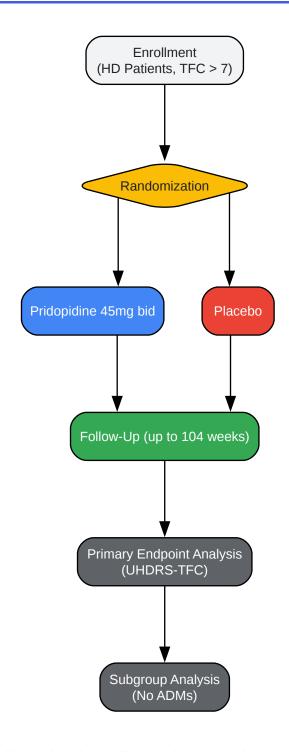
Patient Subgroup	Endpoint	Pridopidine vs. Placebo	p-value
Definite/Probable ALS & Early Participants	ALSFRS-R Progression	Trended favorably $(\Delta 2.4)$	0.19[8]
Definite/Probable ALS & Early Participants	Dyspnea	Improved (Δ1.35)	0.014[8]
Definite/Probable ALS, Early & Fast Progressors	Speaking Rate	Improved (Δ1.08)	<0.0001[8]
Definite/Probable ALS, Early & Fast Progressors	Articulation Rate	Improved (Δ1.03)	<0.0001[8]

A Kaplan-Meier survival analysis also showed a trend towards prolonged median survival time in the definite/probable ALS and early participant subgroup.[8]

# Experimental Protocols PROOF-HD Study (NCT04556656)

- Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[5]
- Participants: Individuals with a diagnosis of HD and a Total Functional Capacity (TFC) score
   >7.[5]
- Intervention: Pridopidine 45 mg twice daily or placebo.[5]
- Primary Endpoint: Change in UHDRS-TFC score.[5]
- Key Secondary Endpoint: Change in the composite UHDRS (cUHDRS) score.[5]
- Subgroup Analysis: A prespecified analysis was conducted on participants not taking antidopaminergic medications.[5]





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